

Crystal Structure Analysis of Ethyl Thiazole Carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1338603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl thiazole carboxylate analogs, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][6] This technical guide provides an in-depth overview of the crystal structure analysis of ethyl thiazole carboxylate analogs, summarizing key crystallographic data, detailing experimental protocols, and illustrating relevant workflows.

Data Presentation: Crystallographic Data of Ethyl Thiazole Carboxylate Analogs

The following tables summarize representative crystallographic data for a selection of ethyl thiazole carboxylate analogs reported in the literature. This data provides insights into the molecular geometry and packing of these compounds in the solid state.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Compound 1	Compound 2	Compound 3
Empirical Formula	C ₂₁ H ₂₂ N ₂ O ₂ S	C ₁₈ H ₁₅ N ₃ O ₄ S	C ₁₄ H ₁₁ N ₃ O ₄ S
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n	P2 ₁ /n
a (Å)	-	-	20.6433(8)
b (Å)	-	-	6.9795(3)
c (Å)	-	-	20.9482(8)
α (°)	90	90	90
β (°)	-	-	112.440(1)
γ (°)	90	90	90
Volume (Å ³)	-	-	2789.67(19)
Z	-	-	8
R-factor (%)	-	-	3.44
Reference	[7]	[7]	[8]

Note: Dashes indicate data not explicitly available in the provided search results. Compound 1 is ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, Compound 2 is ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[\[7\]](#), and Compound 3 is ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate[\[8\]](#).

Table 2: Selected Bond Lengths and Angles for Thiazole Core

Bond/Angle	Typical Range (Å/°)	Observations
S–C(2)	1.71 - 1.75	-
S–C(5)	1.70 - 1.74	-
N–C(2)	1.30 - 1.34	-
N–C(4)	1.37 - 1.41	-
C(4)–C(5)	1.34 - 1.38	-
C–S–C Angle	89.0 - 90.5	The C–S–C angle in some reported analogs is approximately 89.70° to 89.94°. ^[7]

Note: This table provides typical ranges observed in thiazole derivatives. The planarity of the thiazole ring is a common feature, with some degree of electron delocalization present.^{[7][9]}

Experimental Protocols

The determination of the crystal structure of ethyl thiazole carboxylate analogs involves a multi-step process, from synthesis to data analysis.

Synthesis of Ethyl Thiazole Carboxylate Analogs

A common synthetic route for ethyl 2-aminothiazole-4-carboxylate and its derivatives is the Hantzsch thiazole synthesis.^{[5][10][11]}

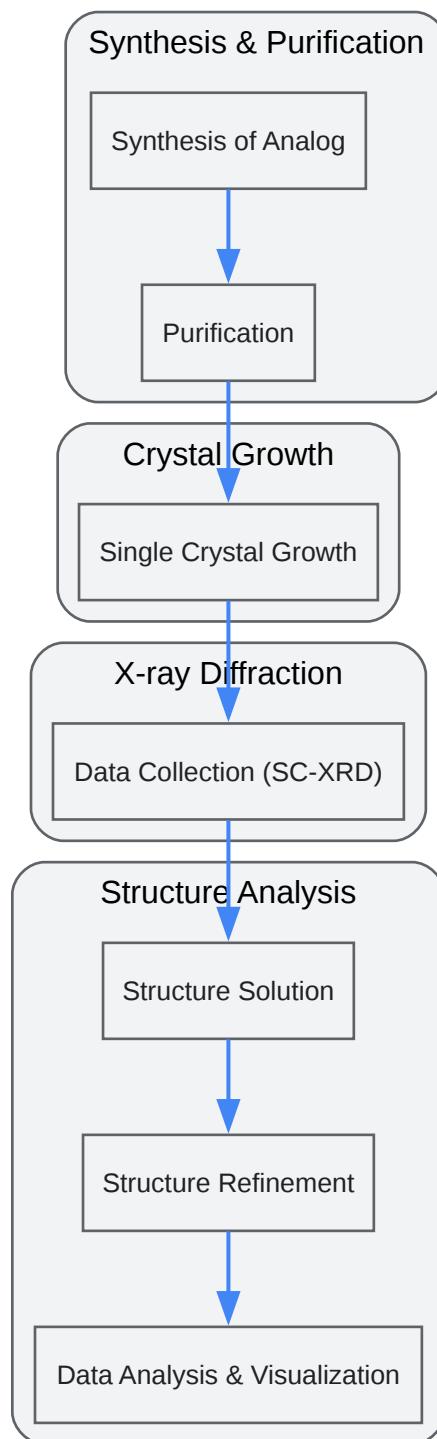
General Procedure:

- A mixture of a thiourea or thioamide derivative (e.g., thiourea) and an α -haloketone (e.g., ethyl 3-bromopyruvate) is prepared in a suitable solvent, typically ethanol.^{[10][11]}
- The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).^{[10][11]}
- Upon completion of the reaction, the mixture is cooled to room temperature.

- The cooled mixture is poured into ice water to precipitate the product.[10][11]
- The resulting solid is collected by filtration, washed with water, and dried to yield the desired ethyl thiazole carboxylate analog.[10][11]

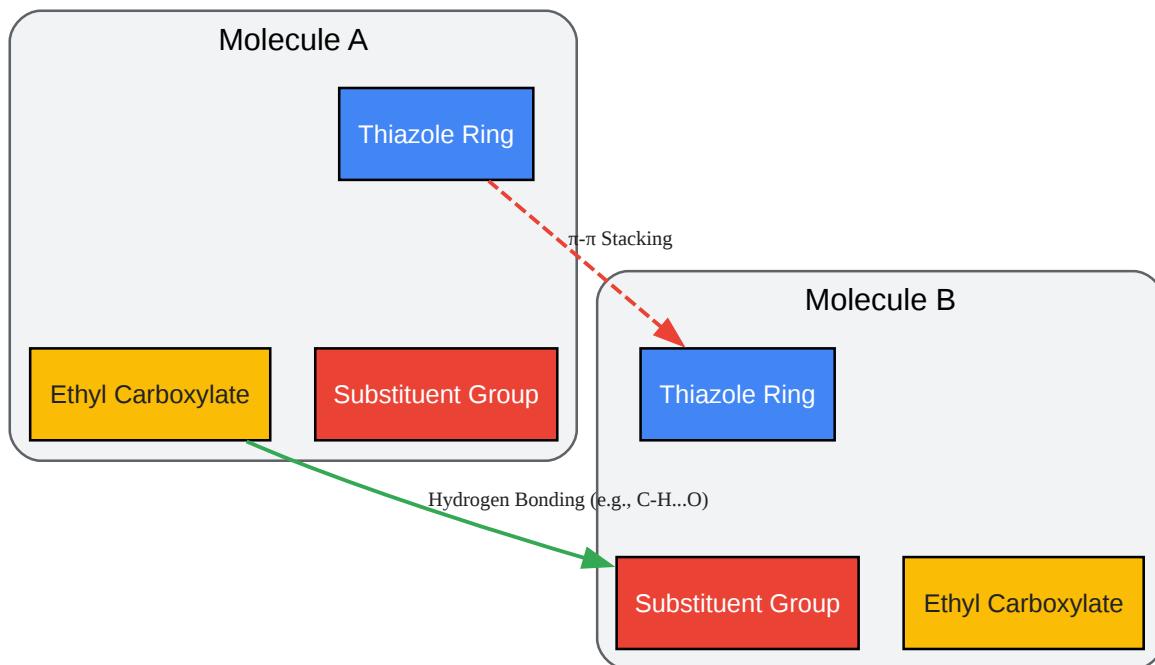
Further modifications can be introduced by reacting the initial product with various reagents to obtain a library of analogs.[12]

Single-Crystal X-ray Diffraction (SC-XRD)


SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6]

Methodology:

- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent or solvent mixture.[8][13]
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature, often low temperatures like 170 K, to minimize thermal vibrations.[8]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[6] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[6]
- Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π - π stacking, are also analyzed to understand the crystal packing.[7][14] Hirshfeld surface analysis can be employed to further investigate these interactions.[14]


Mandatory Visualization

The following diagrams illustrate the general workflow of crystal structure analysis and a conceptual representation of intermolecular interactions in ethyl thiazole carboxylate analogs.

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.

[Click to download full resolution via product page](#)

Conceptual diagram of intermolecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]

- 7. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Ethyl Thiazole Carboxylate Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338603#crystal-structure-analysis-of-ethyl-thiazole-carboxylate-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com